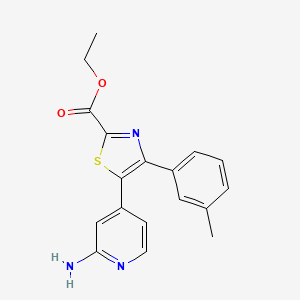![molecular formula C20H29BrO5 B14257391 Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate CAS No. 404011-31-0](/img/structure/B14257391.png)
Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with two ester groups and a long brominated alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate typically involves the esterification of 5-hydroxyisophthalic acid with dimethyl sulfate, followed by the bromination of the resulting ester with 1,10-dibromodecane. The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the alkyl chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylic acid and methanol.
Oxidation and Reduction Products: Depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate is largely dependent on its chemical structure. The brominated alkyl chain can interact with various molecular targets, potentially disrupting biological membranes or interacting with specific proteins. The ester groups may also play a role in the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
- Dimethyl 5-bromoisophthalate
- Dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate
Comparison: Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of a long brominated alkyl chain, which imparts distinct amphiphilic properties. In contrast, similar compounds like Dimethyl 5-bromoisophthalate and Dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate have shorter alkyl chains or different substitution patterns, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
404011-31-0 |
|---|---|
Fórmula molecular |
C20H29BrO5 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
dimethyl 5-(10-bromodecoxy)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H29BrO5/c1-24-19(22)16-13-17(20(23)25-2)15-18(14-16)26-12-10-8-6-4-3-5-7-9-11-21/h13-15H,3-12H2,1-2H3 |
Clave InChI |
OHQCZPPIBAZJGP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)OCCCCCCCCCCBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


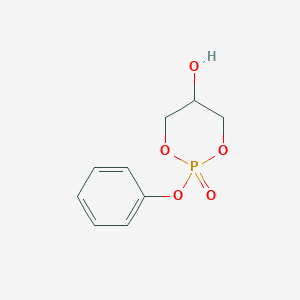
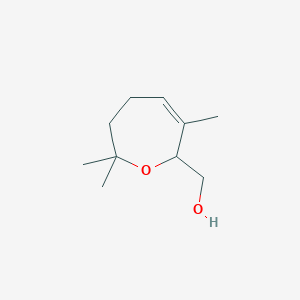
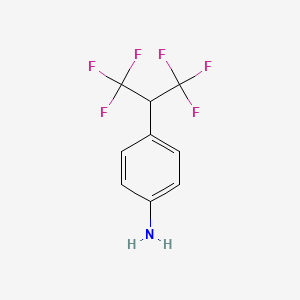
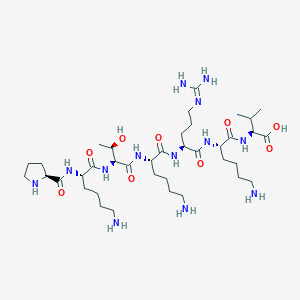
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)

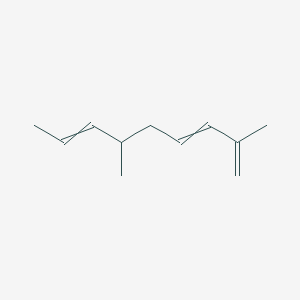
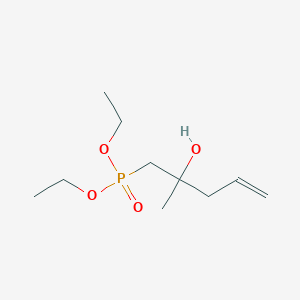
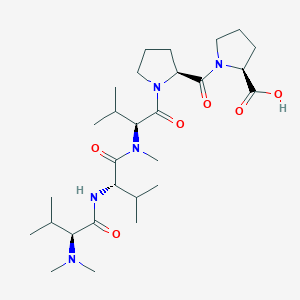


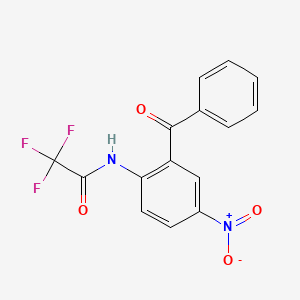
![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
